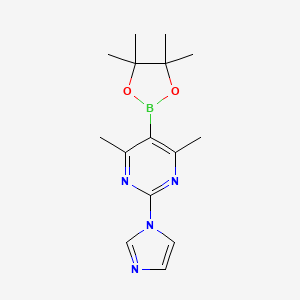
Bis(2,6-dimethylheptan-4-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,6-dimethylheptan-4-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-dimethylheptan-4-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves multiple steps. One common method includes the reaction of 2,6-dimethylheptan-4-yl with decanoic acid derivatives in the presence of a catalyst. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,6-dimethylheptan-4-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for research and development .
Biology
In biological research, Bis(2,6-dimethylheptan-4-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is studied for its potential effects on cellular processes. It may be used to investigate the interactions between different biomolecules and to develop new biochemical assays .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used as a precursor for the synthesis of pharmaceutical agents or as a tool for drug delivery research .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of Bis(2,6-dimethylheptan-4-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to specific receptors or enzymes, altering their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate): This compound has a similar structure but with different alkyl groups, leading to variations in its chemical properties and applications.
Bis(2-(dimethylamino)ethyl)ether: This compound is used as an amine catalyst and has different functional groups, resulting in distinct reactivity and applications.
Uniqueness
Bis(2,6-dimethylheptan-4-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C42H84N2O4 |
|---|---|
Molekulargewicht |
681.1 g/mol |
IUPAC-Name |
2,6-dimethylheptan-4-yl 10-[2-(dimethylamino)ethyl-[10-(2,6-dimethylheptan-4-yloxy)-10-oxodecyl]amino]decanoate |
InChI |
InChI=1S/C42H84N2O4/c1-35(2)31-39(32-36(3)4)47-41(45)25-21-17-13-11-15-19-23-27-44(30-29-43(9)10)28-24-20-16-12-14-18-22-26-42(46)48-40(33-37(5)6)34-38(7)8/h35-40H,11-34H2,1-10H3 |
InChI-Schlüssel |
CQIMFGZUHVLGMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(C)C)OC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC(CC(C)C)CC(C)C)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281345.png)
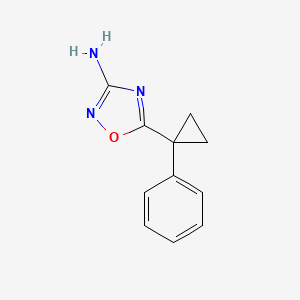
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B15281373.png)
![({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281374.png)
![7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B15281385.png)
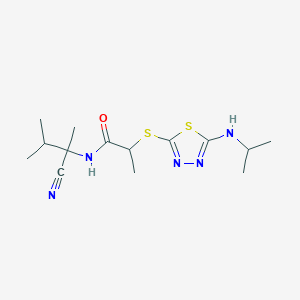
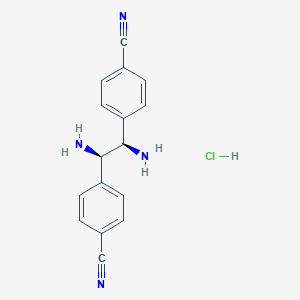
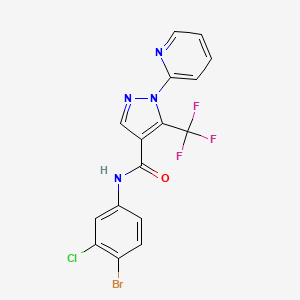

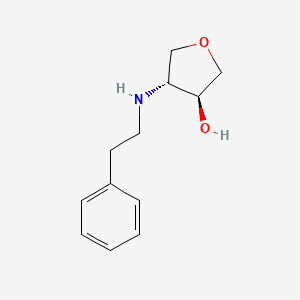
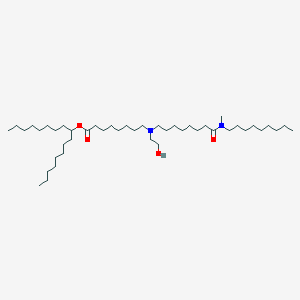
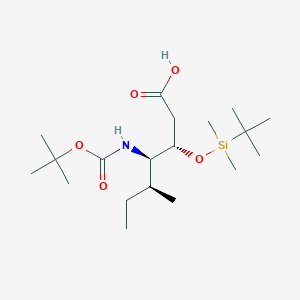
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281427.png)
